6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid
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Overview
Description
6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid is a heterocyclic compound that features both an indole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Thiazol-4-yl)-1H-indole-2-carboxylic acid
- 1-(2-Thiazol-5-yl)-1H-indole-2-carboxylic acid
- 2-(1,3-Thiazol-4-yl)acetic acid
Comparison: 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
6-(1,2-thiazol-4-yl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-4-8-2-1-7(3-10(8)14-11)9-5-13-17-6-9/h1-6,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCLCBFMKGISAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSN=C3)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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